molecular formula C20H26N4OS B3014808 N-benzyl-2-((4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl)thio)acetamide CAS No. 1421517-14-7

N-benzyl-2-((4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl)thio)acetamide

Cat. No.: B3014808
CAS No.: 1421517-14-7
M. Wt: 370.52
InChI Key: BMKZUTLKUKMVTA-UHFFFAOYSA-N
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Description

“N-benzyl-2-((4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl)thio)acetamide” is a complex organic compound that contains several functional groups and structural features. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and is a common structure in many biological molecules . It also contains a piperidine ring, which is a common feature in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrimidine ring attached to a piperidine ring via a sulfur atom. The benzyl group would be attached to one end of the molecule and the acetamide group to the other .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structural features. For example, the presence of the pyrimidine and piperidine rings could impact its solubility, stability, and reactivity .

Scientific Research Applications

Antimicrobial Activity

  • Research Findings : Some derivatives of N-benzyl-2-((4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl)thio)acetamide exhibit significant antimicrobial properties. These derivatives, particularly those with specific substituents, have been found to be effective against both Gram-positive and Gram-negative bacteria as well as the Candida albicans fungal strain (Vlasov et al., 2021).

Crystal Structure Analysis

  • Research Findings : Studies have been conducted to understand the crystal structures of certain derivatives of this compound. These studies provide insights into the molecular conformation and interactions, such as the inclination of the pyrimidine ring relative to other ring systems and the formation of hydrogen bonds, which are crucial for understanding the compound's chemical behavior and potential applications (Subasri et al., 2017).

Anticonvulsant Properties

  • Research Findings : Some studies have explored the anticonvulsant potential of derivatives of this compound. These derivatives have been synthesized and evaluated for their effectiveness against seizures, showing moderate anticonvulsant activity in in vivo studies (Severina et al., 2020).

Antitumor Potential

  • Research Findings : Research into antitumor applications has led to the synthesis of derivatives of this compound as potential antitumor agents. These derivatives have been tested for their inhibitory activity against certain cancer-related enzymes, showing potential as dual inhibitors (Gangjee et al., 2005).

Antifungal Effectiveness

  • Research Findings : Certain derivatives have shown significant antifungal effects against various fungi types, indicating the potential for developing new antifungal agents based on these molecular structures (Jafar et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, many pyrimidine derivatives are known to inhibit various enzymes, interfere with DNA replication, or modulate immune responses .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential biological activities of this compound, its mechanism of action, and its potential uses in medicine or other fields .

Properties

IUPAC Name

N-benzyl-2-[4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4OS/c1-15-10-16(2)13-24(12-15)18-8-9-21-20(23-18)26-14-19(25)22-11-17-6-4-3-5-7-17/h3-9,15-16H,10-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKZUTLKUKMVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC(=NC=C2)SCC(=O)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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